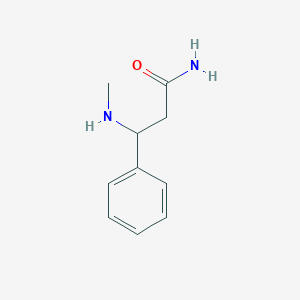

3-(Methylamino)-3-phenylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-(methylamino)-3-phenylpropanamide |

InChI |

InChI=1S/C10H14N2O/c1-12-9(7-10(11)13)8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H2,11,13) |

InChI Key |

YGSDBCFOQBCIJT-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CC(=O)N)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Methylamino 3 Phenylpropanamide

Established Synthetic Routes to 3-(Methylamino)-3-phenylpropanamide

The creation of this compound can be achieved through various established synthetic pathways. These routes often involve the careful selection of precursor molecules and the optimization of reaction conditions to ensure high yields and purity.

Precursor Chemistry and Reactant Selection

A common strategy for synthesizing the related compound, 3-methylamino-1-phenylpropanol, a precursor to many pharmaceuticals, involves the Mannich reaction. This reaction typically utilizes acetophenone, paraformaldehyde, and monomethylamine hydrochloride as starting materials. google.comwiley-vch.de The selection of these reactants is based on their commercial availability and their ability to efficiently construct the desired carbon skeleton and introduce the necessary functional groups.

Another approach begins with 2-acetylthiophene, which can be converted to (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol in a two-step process. researchgate.net This intermediate serves as a precursor for the synthesis of related amino alcohols. Furthermore, the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one using sodium borohydride (B1222165) in acetic acid is another documented method to produce 3-methylamino-1-phenyl-1-propanol. google.com

The table below summarizes key precursors and reactants used in the synthesis of this compound and related structures.

| Precursor/Reactant | Role in Synthesis |

| Acetophenone | Starting material for Mannich reaction google.comwiley-vch.de |

| Paraformaldehyde | Reactant in Mannich reaction google.comwiley-vch.de |

| Monomethylamine hydrochloride | Source of the methylamino group google.comwiley-vch.de |

| 2-Acetylthiophene | Starting material for the synthesis of a dimethylamino precursor researchgate.net |

| 3-(Methylamino)-1-phenyl-2-propen-1-one | Intermediate for reduction to the corresponding alcohol google.com |

| Sodium borohydride | Reducing agent google.com |

| Acetic Acid | Solvent and catalyst for reduction google.com |

Key Reaction Steps and Optimized Conditions

The synthesis of 3-methylamino-1-phenylpropanol from acetophenone, paraformaldehyde, and monomethylamine hydrochloride is typically carried out in an alcoholic solvent within a closed container at temperatures ranging from 60-100 °C. google.com Following the reaction, the mixture is concentrated, cooled, and crystallized to yield 3-methylamino-1-phenylpropanone hydrochloride. This intermediate is then reduced, often using a Raney nickel catalyst under a hydrogen pressure of 0.3-1.5 MPa and at a temperature of 25-80 °C, to afford the desired 3-methylamino-1-phenylpropanol. google.com

In the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one, approximately 21 mmol of sodium borohydride is added to a solution of about 3.7 mmol of the propenone in glacial acetic acid. google.com The reaction proceeds to give 3-methylamino-1-phenyl-1-propanol. google.com

Another synthetic route involves the hydrogenation of 2-methyl-5-phenylisoxazolidine. In this process, the isoxazolidine (B1194047) is dissolved in tetramethylene sulfone with a 5% Palladium on carbon (Pd/C) catalyst. The reaction is conducted under a hydrogen pressure of 40 psig at 50°C for 24 hours, followed by the addition of ethanol (B145695) and continued heating for another 48 hours to yield N-methyl-3-phenyl-3-hydroxypropylamine.

The following table outlines the key reaction steps and their optimized conditions.

| Reaction | Reagents and Conditions | Product |

| Mannich Reaction | Acetophenone, paraformaldehyde, monomethylamine hydrochloride, alcohol solvent, 60-100 °C google.com | 3-Methylamino-1-phenylpropanone hydrochloride |

| Catalytic Hydrogenation | 3-Methylamino-1-phenylpropanone hydrochloride, Raney nickel, H₂ (0.3-1.5 MPa), 25-80 °C google.com | 3-Methylamino-1-phenylpropanol |

| Reduction | 3-(Methylamino)-1-phenyl-2-propen-1-one, NaBH₄, acetic acid google.com | 3-Methylamino-1-phenyl-1-propanol |

| Isoxazolidine Hydrogenation | 2-Methyl-5-phenylisoxazolidine, 5% Pd/C, H₂ (40 psig), tetramethylene sulfone, 50°C | N-Methyl-3-phenyl-3-hydroxypropylamine |

Enantioselective Synthesis Approaches for Chiral Forms of this compound

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the development of enantioselective synthetic methods for producing specific chiral forms of this compound and its analogues is a critical area of research.

Asymmetric Catalysis and Reagent Control

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral amino alcohols. For instance, the asymmetric hydrogenation of β-secondary amino ketones can be achieved using rhodium catalysts with chiral ligands. wiley-vch.de This method allows for the preparation of enantiopure γ-amino alcohols with high enantioselectivity.

Another approach involves the use of chiral organocatalysts. For example, the asymmetric one-pot synthesis of N-phenyl thioether-tethered tetrasubstituted chiral 4,5-dihydropyrrole-3-carbaldehydes has been developed using (R)-diphenylprolinol trimethylsilyl (B98337) ether as the organocatalyst. rsc.org While not directly producing this compound, this methodology highlights the potential of organocatalysis in constructing chiral nitrogen-containing heterocycles that can be precursors to the target molecule.

Diastereoselective Pathways and Separation Techniques

Diastereoselective synthesis followed by separation of the resulting diastereomers is a classical yet effective method for obtaining enantiomerically pure compounds. A common strategy involves the resolution of a racemic mixture using a chiral resolving agent. For example, racemic 3-(N,N-dimethylamino)-1-(2-thienyl)propan-1-ol can be resolved using (S)-mandelic acid to form a diastereomeric salt. researchgate.net Subsequent separation of these salts and liberation of the amine allows for the isolation of the desired (S)-enantiomer with high enantiomeric excess. researchgate.net

Similarly, racemic alcohols can be acylated with phthalic anhydride (B1165640) to form a racemic phthalic semiester. googleapis.com This semiester is then resolved using a chiral amine, such as (S)- or (R)-1-phenylethylamine, to form diastereomeric salts that can be separated. googleapis.com The enantiomerically pure phthalic semiester can then be converted to the desired enantiomerically pure 3-hydroxy-3-arylpropylamine. googleapis.com

The table below summarizes different enantioselective approaches.

| Approach | Key Features | Example |

| Asymmetric Catalysis | Use of chiral rhodium catalysts for hydrogenation of β-secondary amino ketones. wiley-vch.de | Synthesis of enantiopure γ-amino alcohols. wiley-vch.de |

| Organocatalysis | Employs chiral organocatalysts for asymmetric transformations. rsc.org | Synthesis of chiral dihydropyrroles. rsc.org |

| Diastereoselective Resolution | Formation of diastereomeric salts with a chiral resolving agent. researchgate.net | Resolution of (±)-3-(N,N-dimethylamino)-1-(2-thienyl)propan-1-ol with (S)-mandelic acid. researchgate.net |

| Diastereoselective Acylation and Resolution | Acylation with phthalic anhydride followed by resolution with a chiral amine. googleapis.com | Resolution of racemic alcohols via their phthalic semiesters. googleapis.com |

Chemical Derivatization and Analogue Synthesis of this compound

The chemical derivatization of this compound and related structures is crucial for creating analogues with potentially improved properties and for analytical purposes.

Derivatization of the amine functionality is a common strategy. Primary and secondary amines can be converted to various derivatives to alter their chemical and physical properties. For analytical purposes, derivatization is often employed to enhance detectability in techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). researchgate.netmdpi.com For instance, amines can be reacted with reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) and N-methyl-bis(heptafluorobutyramide) (MBHFBA) to form volatile derivatives suitable for GC-MS analysis. researchgate.net For HPLC with fluorescence detection, derivatizing agents such as dansyl chloride or 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) are frequently used. mdpi.com

The synthesis of analogues often involves modifying the core structure of this compound. This can include altering the substituents on the phenyl ring, changing the length of the alkyl chain, or modifying the amine and amide functionalities. For example, the synthesis of asymmetrical phenothiazine (B1677639) diarylamino derivatives has been achieved through reactions of 3-(phenylamino)phenothiazin-5-ium triiodide with various arylamines, showcasing a method for creating diverse analogues. nih.govnih.govbohrium.com These synthetic strategies allow for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

The table below provides examples of derivatization and analogue synthesis.

| Transformation | Reagents/Methods | Purpose |

| N-Derivatization for GC-MS | MSTFA, MBHFBA researchgate.net | Increased volatility and improved detection. researchgate.net |

| N-Derivatization for HPLC-FLD | Dansyl chloride, NBD-Cl mdpi.com | Introduction of a fluorophore for enhanced sensitivity. mdpi.com |

| Analogue Synthesis | Reaction of a phenothiazine core with various arylamines. nih.govnih.govbohrium.com | Creation of a library of structurally diverse analogues. nih.govnih.govbohrium.com |

Strategies for Structural Modification and Functionalization

There is currently no available scientific literature detailing specific strategies for the structural modification and functionalization of this compound.

Synthesis of Chemically Modified Probes and Conjugates

There is currently no available scientific literature describing the synthesis of chemically modified probes and conjugates derived from this compound.

Advanced Spectroscopic and Structural Characterization of 3 Methylamino 3 Phenylpropanamide

High-Resolution Nuclear Magnetic Resonance Spectroscopy Studies

High-resolution NMR spectroscopy stands as a powerful, non-destructive tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 3-(Methylamino)-3-phenylpropanamide, typically conducted in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to the different types of protons in the molecule. rsc.org The phenyl group protons typically appear as a complex multiplet in the aromatic region, around 7.2-7.4 ppm. The methine proton (CH) attached to both the phenyl group and the nitrogen atom is expected to resonate as a multiplet, its chemical shift influenced by these neighboring functional groups. The methylene (B1212753) protons (CH₂) adjacent to the amide group would likely appear as a multiplet due to coupling with the neighboring methine proton. The methyl group (CH₃) attached to the nitrogen will present as a singlet, and the amine proton (NH) signal can be broad and its position variable depending on concentration and solvent. The amide protons (NH₂) will also show distinct signals, which can sometimes be broad due to quadrupole effects of the nitrogen atom and exchange phenomena.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20-7.40 | Multiplet | - |

| CH-Phenyl | 4.00-4.20 | Multiplet | - |

| CH₂-CO | 2.50-2.70 | Multiplet | - |

| N-CH₃ | 2.30-2.40 | Singlet | - |

| NH | Variable | Broad Singlet | - |

| CONH₂ | 5.50-6.50 | Broad Singlets | - |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. np-mrd.org The carbonyl carbon of the amide group is typically the most deshielded, appearing at the downfield end of the spectrum, often in the range of 170-175 ppm. The aromatic carbons of the phenyl ring will show several signals between 125 and 145 ppm, with the carbon directly attached to the aliphatic chain (ipso-carbon) having a distinct chemical shift. The methine carbon (CH) attached to the phenyl and amino groups, the methylene carbon (CH₂) adjacent to the carbonyl group, and the methyl carbon (N-CH₃) will each give a characteristic signal in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Amide) | ~173 |

| C-ipso (Phenyl) | ~142 |

| C-aromatic (Phenyl) | 127-129 |

| CH-Phenyl | ~60 |

| CH₂-CO | ~40 |

| N-CH₃ | ~35 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to understand the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, cross-peaks would be observed between the methine proton and the methylene protons, confirming their adjacency. researchgate.netmdpi.com It would also show correlations among the protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates directly attached proton and carbon atoms. sdsu.edu This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, protons. nih.gov For instance, the signal for the methine proton in the ¹H NMR spectrum will correlate with the signal for the methine carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This technique is invaluable for piecing together the molecular structure by identifying longer-range connectivities. For example, the protons of the N-methyl group would show a correlation to the methine carbon, and the methylene protons would show a correlation to the carbonyl carbon.

Advanced Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million. nih.gov This accuracy allows for the determination of the elemental composition of the parent ion of this compound. From the exact mass, the molecular formula can be confidently deduced, which is a critical piece of information for structural elucidation. csic.es For a compound with the formula C₁₀H₁₄N₂O, the expected exact mass would be calculated and compared to the experimentally determined value.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule and allows for the deduction of its structure. nih.gov For this compound, common fragmentation pathways would include:

Loss of the amide group: Cleavage of the bond between the methylene group and the carbonyl group can lead to the loss of CONH₂.

Cleavage adjacent to the nitrogen: The bond between the methine carbon and the methylene carbon can break, leading to fragments containing the phenyl and methylamino moieties.

Formation of a tropylium (B1234903) ion: The phenyl ring can rearrange to form a stable tropylium cation (C₇H₇⁺) with a characteristic m/z of 91.

Loss of the methyl group: Cleavage of the N-CH₃ bond can occur.

By analyzing the masses of these fragment ions, the connectivity of the atoms in this compound can be confirmed.

Table 3: Plausible MS/MS Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M+H]⁺ - 44 (CONH₂) | Loss of the primary amide group |

| [M+H]⁺ - 73 (CH₂CONH₂) | Cleavage of the C-C bond alpha to the nitrogen |

| 91 | Tropylium ion (C₇H₇⁺) |

| 105 | Phenyl-CH=NHCH₃⁺ |

Note: The fragmentation pattern can vary depending on the ionization method and collision energy.

Vibrational Spectroscopy (IR) and Electronic Absorption Spectroscopy (UV-Vis) Applications

No experimental Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectra for this compound are available in the searched scientific literature.

In a hypothetical IR spectrum, one would anticipate characteristic absorption bands for the functional groups present. For instance, the secondary amine (N-H) would likely show a stretching vibration in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the primary amide is expected to produce a strong absorption band, typically between 1630 and 1695 cm⁻¹. The N-H bending vibrations of the primary amide (–CONH₂) usually appear around 1590-1650 cm⁻¹. Furthermore, C-H stretching vibrations from the aromatic ring and the aliphatic chain would be observed around 2850-3100 cm⁻¹, and aromatic C=C stretching peaks would be present in the 1450-1600 cm⁻¹ region.

For UV-Vis spectroscopy, the presence of the phenyl group suggests that the compound would exhibit absorption bands in the ultraviolet region. Typically, benzene (B151609) and its simple derivatives show a primary absorption band (π → π* transition) around 200-210 nm and a weaker, secondary band around 250-270 nm arising from transitions in the aromatic system. The specific solvent used would influence the exact position and intensity of these absorption maxima.

Computational and Theoretical Chemistry Studies on 3 Methylamino 3 Phenylpropanamide

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational pillars in modern medicinal chemistry and drug design. SAR studies involve synthesizing and testing a series of structurally related compounds to determine which chemical groups are essential for a specific biological effect and which are not. QSAR takes this a step further by using statistical and computational methods to correlate the chemical structure with biological activity in a quantitative manner. These methodologies are instrumental in optimizing lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties.

For 3-(Methylamino)-3-phenylpropanamide, SAR and QSAR studies would systematically explore the three main structural components: the phenyl ring, the propanamide backbone, and the N-methylamino group.

Influence of the Phenyl Ring: The phenyl group is a common feature in many biologically active molecules, often contributing to binding at target sites through hydrophobic and aromatic interactions. In related compounds, such as aminophenyl benzamide (B126) derivatives, the hydrophobic character has been shown to be crucial for their inhibitory activity mdpi.com. It is therefore plausible that substitutions on the phenyl ring of this compound could significantly modulate its biological profile.

For instance, the introduction of electron-withdrawing or electron-donating groups at the para-, meta-, or ortho-positions can alter the electronic distribution of the ring and its interaction with a biological target. A QSAR study on substituted (S)-phenylpiperidines, which also feature a phenyl ring, demonstrated that lipophilicity (log P) and steric parameters of the substituents play a significant role in their activity as dopamine (B1211576) antagonists nih.gov. Similarly, in a series of 3-arylcoumarins, substitutions on the 3-aryl ring influenced their antibacterial activity, with a para-methyl group being more favorable than para-nitro or para-methoxy groups mdpi.com.

Role of the Propanamide Backbone: The propanamide moiety provides a specific spatial arrangement of the phenyl and amino groups, and the amide bond itself can participate in hydrogen bonding. The length and flexibility of this linker are often critical for optimal interaction with a biological target. Studies on N-substituted propanamide derivatives have shown that modifications to this backbone can significantly impact biological activity, such as antioxidant properties frontiersin.org.

Significance of the N-Methylamino Group: The nitrogen atom in the N-methylamino group can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor. The methyl group provides a degree of steric bulk and influences the basicity of the nitrogen. In SAR studies of N-substituted phenyldihydropyrazolones, the nature of the substituent on the nitrogen atom was found to be a key determinant of their activity against Trypanosoma cruzi frontiersin.org. Generally, more apolar substituents led to better activity frontiersin.org. In the case of this compound, replacing the methyl group with larger alkyl groups or other functional groups would likely alter the compound's binding affinity and selectivity. For example, in a series of isosteviol-based 1,3-aminoalcohols, N-benzyl or (1H-imidazol-1-yl)-propyl substitutions were found to be important for their antiproliferative activity nih.gov.

A hypothetical QSAR study on a series of 3-(alkylamino)-3-phenylpropanamide analogs might employ descriptors such as:

Hydrophobicity: Calculated logP (clogP) to quantify the lipophilicity of the molecule.

Electronic Properties: Hammett constants (σ) for substituents on the phenyl ring to describe their electron-donating or -withdrawing nature.

Steric Parameters: Molar refractivity (MR) or Taft steric parameters (Es) to quantify the size and shape of substituents.

Topological Indices: To describe molecular connectivity and shape.

A resulting QSAR equation might take the form:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(clogP) + c2(σ) + c3*(MR)

Where c0, c1, c2, and c3 are coefficients determined by regression analysis. Such a model would allow for the prediction of the biological activity of novel, unsynthesized analogs. For instance, a positive coefficient for clogP would suggest that increasing hydrophobicity enhances activity.

The following data tables, derived from studies on analogous compounds, illustrate the kind of data that would be generated in SAR studies of this compound derivatives.

Table 1: Illustrative SAR Data for Phenyl Ring Substitutions in a Hypothetical Series of 3-(Methylamino)-3-(X-phenyl)propanamide Analogs

| Phenyl Ring Substituent (X) | Relative Activity | Probable Interaction |

| H (unsubstituted) | Baseline | Hydrophobic |

| 4-Chloro | Increased | Hydrophobic, Halogen Bonding |

| 4-Methoxy | Decreased | Potential Steric Hindrance |

| 4-Nitro | Variable | Electron-withdrawing, potential H-bonding |

| 4-Methyl | Increased | Enhanced Hydrophobicity |

Table 2: Illustrative SAR Data for N-Substitutions in a Hypothetical Series of 3-(R-amino)-3-phenylpropanamide Analogs

| N-Substituent (R) | Relative Activity | Key Observations |

| Methyl | Baseline | - |

| Ethyl | Similar or slightly increased | Tolerates small increase in steric bulk |

| Isopropyl | Decreased | Potential steric clash |

| Benzyl | Increased | Additional hydrophobic/aromatic interaction |

| Hydrogen (secondary amine) | Decreased | Loss of N-alkyl group may reduce potency |

These tables are illustrative and based on general principles observed in the SAR of related compound classes. Actual experimental data for this compound derivatives would be required to confirm these predictions.

Pharmacological and Biological Research Investigations of this compound: A Review of Available Scientific Literature

Despite a thorough search of scientific databases and publicly available research, no specific pharmacological or biological studies for the chemical compound this compound were identified.

This report aimed to provide a comprehensive overview of the pharmacological and biological research on this compound, structured around its in vitro and in vivo effects. However, extensive searches for primary research articles, reviews, and database entries pertaining to this specific compound did not yield any relevant data on its interactions with biological targets.

The intended structure of this article was to include detailed subsections on:

In Vitro Mechanistic Studies: This would have encompassed an examination of the compound's binding affinity and selectivity for various receptors in cell-free environments, its kinetics and mechanisms of enzyme inhibition, and its influence on cellular signaling pathways and gene expression.

In Vivo Animal Model Studies: This section was planned to detail any investigations into the compound's effects on neurobiological systems and its other systemic biological responses in preclinical animal models.

The absence of any published research in these areas indicates that this compound has likely not been a primary focus of pharmacological or biological investigation, or that any such research has not been made publicly available.

It is important to note that while information may exist for structurally related compounds, the specific pharmacological profile of this compound remains uncharacterized in the scientific literature. Therefore, no data tables or detailed research findings can be presented as requested in the initial inquiry.

Pharmacological and Biological Research Investigations of 3 Methylamino 3 Phenylpropanamide

Biotransformation and Metabolic Pathways of 3-(Methylamino)-3-phenylpropanamide

The metabolic fate of a xenobiotic, such as the compound this compound, is a critical determinant of its pharmacological profile, including its duration of action and potential for interactions. Biotransformation is a series of enzymatic processes, primarily occurring in the liver, that chemically alter compounds to facilitate their excretion. nih.gov These pathways are generally categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov

While direct experimental studies on the metabolism of this compound are not extensively documented in publicly available literature, its metabolic pathways can be predicted with a strong scientific basis by examining its structural features and the known biotransformation of structurally analogous compounds, such as phenethylamines and synthetic cathinones. researchgate.neteuropa.eu The structure of this compound contains several key functional groups that are susceptible to metabolic enzymes: a phenyl ring, a secondary amine (the methylamino group), and an amide moiety.

Enzymatic Pathways (e.g., Cytochrome P450 Isoenzymes, Monoamine Oxidase)

Phase I metabolic reactions introduce or expose functional groups, typically increasing the polarity of the molecule. wikipedia.org For this compound, the primary enzymatic systems anticipated to be involved are the Cytochrome P450 (CYP) superfamily and Monoamine Oxidases (MAO). wikipedia.orgnih.gov

Cytochrome P450 (CYP) Isoenzymes

The CYP450 system is a diverse group of heme-containing enzymes responsible for the oxidative metabolism of a vast array of drugs and other foreign compounds. wikipedia.orgnih.gov For this compound, several CYP-mediated reactions are plausible:

Aromatic Hydroxylation: The unsubstituted phenyl group is a prime site for hydroxylation, a common reaction catalyzed by CYP enzymes (such as members of the CYP1A, CYP2C, and CYP3A families). This would result in the formation of phenolic metabolites, for example, 3-(Methylamino)-3-(4-hydroxyphenyl)propanamide.

N-Demethylation: The secondary methylamino group is a substrate for oxidative N-dealkylation. mdpi.com This reaction, often catalyzed by CYP2D6 for many amphetamine-like substances, would remove the methyl group to yield the primary amine metabolite, 3-amino-3-phenylpropanamide (B15257655). mdpi.comnih.govmdpi.com This is a major metabolic pathway for structurally related compounds like methamphetamine. mdpi.com

Amide Hydrolysis: The amide bond in the propanamide structure could undergo hydrolysis, catalyzed by amidase enzymes or potentially by certain CYP enzymes, to form 3-(methylamino)-3-phenylpropanoic acid and ammonia.

Monoamine Oxidase (MAO)

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines. europa.eu Structurally, this compound is a secondary amine and a phenethylamine (B48288) derivative, making it a potential substrate for MAO. There are two main isoforms, MAO-A and MAO-B. MAO-B preferentially metabolizes phenethylamine and related compounds. wikipedia.orgelsevierpure.comresearchgate.net MAO-catalyzed metabolism would involve the oxidation of the amine to an iminium intermediate, which would then be hydrolyzed to yield an aldehyde and methylamine.

Metabolite Identification and Characterization in Biological Systems

Based on the enzymatic pathways described, a profile of potential Phase I metabolites can be postulated. The identification and characterization of these metabolites in biological matrices (such as plasma, urine, or liver microsome incubations) would typically involve advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Below is a table of predicted primary metabolites of this compound.

| Predicted Metabolite Name | Metabolic Reaction | Potential Enzymatic Pathway |

| 3-Amino-3-phenylpropanamide | N-Demethylation | Cytochrome P450 (e.g., CYP2D6) |

| 3-(Methylamino)-3-(hydroxyphenyl)propanamide | Aromatic Hydroxylation | Cytochrome P450 |

| 3-(Methylamino)-3-phenylpropanoic acid | Amide Hydrolysis | Amidases, Cytochrome P450 |

| Phenylacetaldehyde derivative | Oxidative Deamination | Monoamine Oxidase (MAO) |

This table represents predicted metabolites based on chemical structure and known metabolic pathways of similar compounds. Direct experimental data for this compound is limited.

Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation, N-Acetylation)

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates renal or biliary excretion. nih.govfrontiersin.org The metabolites generated in Phase I, possessing new functional groups like hydroxyl and primary amines, are prime candidates for these conjugations.

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to hydroxyl groups. nih.gov The phenolic metabolites resulting from aromatic hydroxylation of this compound would be readily conjugated to form O-glucuronides. frontiersin.org

Sulfation: In this pathway, sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl groups. eurekaselect.com The hydroxylated metabolites could also undergo sulfation to form sulfate (B86663) conjugates, a common pathway for phenolic compounds. researchgate.netnih.gov

N-Acetylation: The primary amine metabolite, 3-amino-3-phenylpropanamide (formed via N-demethylation), would be a substrate for N-acetyltransferases (NATs), leading to the formation of an N-acetylated metabolite.

Below is a table of predicted Phase II metabolites.

| Predicted Metabolite Name | Metabolic Reaction | Precursor |

| 3-(Methylamino)-3-(hydroxyphenyl)propanamide-O-glucuronide | Glucuronidation | Hydroxylated Phase I metabolite |

| 3-(Methylamino)-3-(hydroxyphenyl)propanamide-O-sulfate | Sulfation | Hydroxylated Phase I metabolite |

| N-Acetyl-3-amino-3-phenylpropanamide | N-Acetylation | N-demethylated Phase I metabolite |

This table represents predicted metabolites based on chemical structure and known metabolic pathways of similar compounds. Direct experimental data for this compound is limited.

Analytical Methodologies for 3 Methylamino 3 Phenylpropanamide and Its Metabolites in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and analysis of 3-(Methylamino)-3-phenylpropanamide from complex mixtures, including biological samples and reaction media. The choice of technique depends on the specific analytical goal, such as quantification, impurity detection, or metabolite identification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantification and purity assessment of pharmaceutical compounds. For this compound, a reversed-phase HPLC method is typically employed. This approach separates compounds based on their hydrophobicity.

A standard HPLC system for this analysis would consist of a C18 stationary phase, which is a nonpolar column that retains the analyte based on its interaction with the hydrophobic alkyl chains. The mobile phase is generally a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govhelixchrom.com The gradient or isocratic elution is optimized to achieve a good peak shape and resolution from potential impurities. helixchrom.com Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in the molecule allows for strong absorbance at specific wavelengths, typically between 200-260 nm. nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.01M Phosphate Buffer (pH 4.5) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 215 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~5.8 min |

For the highly sensitive and selective quantification of this compound and its metabolites in complex biological matrices like plasma or urine, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.comnih.gov This technique combines the separation power of HPLC with the mass analysis capability of mass spectrometry, providing exceptional specificity and low detection limits. ekb.eg

The setup typically involves an HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. mdpi.com The ESI source ionizes the analyte molecules, which are then selected in the first quadrupole (Q1) based on their mass-to-charge ratio (m/z). These selected ions are fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), ensures high selectivity and reduces background noise. universiteitleiden.nl

Table 2: Representative LC-MS/MS Parameters for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 179.2 | 118.1 | 15 |

| Metabolite A (e.g., N-desmethyl) | 165.2 | 104.1 | 18 |

| Metabolite B (e.g., Hydroxylated) | 195.2 | 118.1 | 20 |

Thin-Layer Chromatography (TLC) is a cost-effective and straightforward chromatographic technique often used for impurity profiling during drug synthesis and for quality control. ijprajournal.comnih.gov It allows for the rapid separation of the main compound from its synthesis-related impurities and degradation products. researchgate.net

In this method, a small amount of the test sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase. As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates, leading to separation. The separated spots are visualized, often under UV light. The retention factor (Rf) value for each spot is calculated to help identify the main compound versus impurities. bohrium.com High-Performance TLC (HPTLC) offers improved resolution and quantification capabilities. scilit.com

Table 3: Example TLC System for Impurity Profiling

| Component | Stationary Phase | Mobile Phase | Rf Value | Visualization |

|---|---|---|---|---|

| This compound | Silica Gel 60 F254 | Ethyl Acetate:Methanol:Ammonia (85:10:5) | 0.55 | UV Light (254 nm) |

| Starting Material Impurity | Silica Gel 60 F254 | Ethyl Acetate:Methanol:Ammonia (85:10:5) | 0.70 | UV Light (254 nm) |

| By-product Impurity | Silica Gel 60 F254 | Ethyl Acetate:Methanol:Ammonia (85:10:5) | 0.30 | UV Light (254 nm) |

Method Validation and Analytical Performance Parameters in a Research Context

For any analytical method used in research to generate reliable data, it must be validated. Bioanalytical method validation ensures that the method is suitable for its intended purpose. europa.eufda.gov Key performance parameters are assessed to define the method's capabilities and limitations. frontiersin.org

The validation process for methods analyzing this compound would evaluate the following parameters:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. fda.gov

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage of recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD).

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. The relationship is assessed by the correlation coefficient (r²).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ). mdpi.com

Stability: The chemical stability of the analyte in a given matrix under specific conditions for defined periods (e.g., freeze-thaw, short-term, and long-term stability). nih.gov

Table 4: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria (Research Context) |

|---|---|---|

| Accuracy | Closeness of determined value to the nominal concentration. | Mean value within ±20% of nominal value. |

| Precision | Reproducibility of measurements (Inter- and Intra-day). | Relative Standard Deviation (RSD) ≤ 20%. |

| Linearity (r²) | Correlation between concentration and instrument response. | ≥ 0.99 |

| Selectivity | No significant interfering peaks at the analyte's retention time. | Response in blank samples < 20% of LLOQ. |

| Lower Limit of Quantification (LLOQ) | Lowest concentration quantified with acceptable accuracy and precision. | Accuracy within ±20%; Precision ≤ 20% RSD. |

Development of Advanced Bioanalytical Methods for Complex Matrices

Analyzing this compound and its metabolites in complex biological matrices like blood, plasma, and tissue homogenates presents significant challenges, including low analyte concentrations and the presence of interfering substances (matrix effects). universiteitleiden.nl The development of advanced bioanalytical methods is crucial to overcome these obstacles.

A primary focus is on efficient sample preparation to remove proteins and other interfering components. Techniques such as protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to clean up the sample before injection into the LC-MS/MS system. frontiersin.org

Furthermore, the use of stable isotope-labeled internal standards (SIL-IS) is a critical component of modern bioanalytical methods. An SIL-IS for this compound would be chemically identical to the analyte but would have a different mass due to the incorporation of isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). This allows it to co-elute with the analyte and experience similar matrix effects and ionization suppression, enabling more accurate and precise quantification. universiteitleiden.nlbohrium.com

The trend in bioanalysis is also moving towards high-throughput methods capable of analyzing a large number of samples quickly and developing multi-analyte assays that can simultaneously measure the parent drug and several of its key metabolites in a single run. nih.gov This approach provides a more comprehensive pharmacokinetic profile from a small sample volume.

Emerging Research Applications and Future Directions for 3 Methylamino 3 Phenylpropanamide

Application as Chemical Probes for Elucidating Biological Mechanisms

The development of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological systems. An ideal chemical probe is a small molecule that can selectively interact with a specific biological target, such as a protein, to elucidate its function. While direct research on 3-(Methylamino)-3-phenylpropanamide as a chemical probe is limited, the broader class of 3-amino-3-phenylpropanamide (B15257655) derivatives has shown potential in targeting specific biological pathways.

For instance, derivatives of 3-amino-3-phenylpropanamide have been synthesized and evaluated as small molecule mimics of the cyclic octapeptide octreotide, demonstrating high affinity for the mu opioid receptor. nih.gov This suggests that the 3-amino-3-phenylpropanamide scaffold can be tailored to interact with specific receptor sites. The introduction of a methyl group on the amino nitrogen, as in this compound, can subtly alter the compound's steric and electronic properties. This modification can be a critical determinant in achieving selective binding to a target protein, a key characteristic of an effective chemical probe. The N-methylation could influence factors such as membrane permeability and metabolic stability, which are also important for a probe's utility in cellular or in vivo studies.

Future research could focus on synthesizing a library of this compound analogs with varied substituents on the phenyl ring and the propanamide moiety. These analogs could then be screened against a panel of biological targets to identify selective binders. Once a selective interaction is identified, the compound could be further developed into a chemical probe by incorporating reporter tags, such as fluorescent dyes or biotin, to facilitate the visualization and isolation of the target protein and its binding partners.

Scaffold for Novel Pharmacophore Discovery and Optimization

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. The this compound structure presents a compelling scaffold for the discovery and optimization of new pharmacophores due to its inherent structural features and synthetic tractability. The core structure contains several key functional groups that can participate in various non-covalent interactions with biological macromolecules:

A Phenyl Ring: Capable of engaging in hydrophobic and π-stacking interactions.

A Methylamino Group: Can act as a hydrogen bond donor and acceptor, and its basicity can be crucial for ionic interactions.

A Propanamide Moiety: Features a carbonyl group (hydrogen bond acceptor) and an amide N-H (hydrogen bond donor).

The relative orientation of these groups provides a distinct three-dimensional shape that can be systematically modified. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries where each component of the molecule can be varied. For example, substitutions on the phenyl ring can explore different pockets of a binding site, while modifications of the amide can alter solubility and hydrogen bonding patterns.

The N-methyl group in this compound is a particularly interesting feature for pharmacophore optimization. N-methylation is a common strategy in medicinal chemistry to fine-tune a compound's properties, including its binding affinity, selectivity, and pharmacokinetic profile. The presence of the methyl group can restrict the conformational flexibility of the side chain, potentially leading to a more favorable binding entropy. It can also shield the nitrogen from metabolism and alter its pKa, thereby influencing its interaction with the target at physiological pH.

The development of pharmacophore models based on this scaffold would involve synthesizing a series of derivatives and evaluating their biological activity. Computational methods could then be employed to identify the common structural features responsible for the observed activity, leading to a hypothetical pharmacophore. This model can then guide the design of new, more potent, and selective compounds.

Integration into Fragment-Based Drug Design Initiatives and Lead Compound Optimization

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it is then optimized and grown into a more potent lead molecule.

The this compound molecule, with a molecular weight of approximately 178.23 g/mol , fits well within the typical size range of fragments used in FBDD. Its constituent parts—the phenyl ring, the methylamino group, and the propanamide—can be considered as individual fragments themselves, connected by a flexible linker. This inherent modularity makes it an attractive building block for creating fragment libraries.

The process of lead optimization involves modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The this compound scaffold provides multiple vectors for chemical modification, making it amenable to lead optimization efforts. Structure-activity relationship (SAR) studies can be systematically conducted by altering each part of the molecule. For instance, the impact of the N-methyl group can be compared with other N-alkyl substituents or with the unsubstituted amine to understand its contribution to the biological activity.

The utility of the broader 3-amino-3-phenylpropanamide scaffold in generating lead compounds is exemplified by its use in the development of inhibitors for various enzymes and receptors. By incorporating this scaffold into FBDD screens, researchers can potentially identify novel starting points for drug discovery programs targeting a wide range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.